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Compound of Interest

Compound Name:
N-[4-(oxiran-2-

ylmethoxy)phenyl]acetamide

CAS No.: 6597-75-7

Cat. No.: B031995 Get Quote

Executive Summary & Technical Context
Atenolol Impurity C (EP/USP nomenclature) is the epoxide intermediate formed during the

synthesis of Atenolol. Unlike the acid hydrolysis degradants, Impurity C contains a strained

oxirane ring, classifying it as a Potentially Genotoxic Impurity (PGI) due to its alkylating

potential.

Chemical Name: 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide[1][2][3][4]

Molecular Formula: C₁₁H₁₃NO₃

Molecular Weight: 207.23 g/mol [1][5]

Criticality: High. As a reactive intermediate, it must be controlled to trace levels (often ppm)

well below standard ICH Q3A limits, necessitating high-sensitivity methods.

The Analytical Challenge
The primary challenge is the stability of the epoxide moiety. In acidic mobile phases (common

in RP-HPLC), Impurity C can hydrolyze in-situ to form Impurity B (the Diol), leading to

underestimation of the epoxide and false positives for the diol.
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Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
The following table contrasts the performance of the standard quality control method against

the advanced trace-analysis method.

Feature
Standard Method (HPLC-
UV)

Advanced Method
(UHPLC-MS/MS)

Primary Application
Routine QC; Limit Tests

(>0.05%)

Trace Quantification (PGI

screening); <1 ppm

Detection Principle UV Absorbance @ 226 nm Positive ESI (MRM Mode)

Stationary Phase C18 with Ion-Pairing Agent
C18 or Phenyl-Hexyl (Sub-2

µm)

Mobile Phase
Phosphate Buffer +

Octanesulfonate

Ammonium Acetate / Formic

Acid

LOD / LOQ ~0.03% / 0.05% (w/w) ~0.5 ppb / 1.0 ppb

Specificity Moderate (Risk of co-elution)
High (Mass-to-Charge

discrimination)

Throughput Low (25–45 min run time) High (5–10 min run time)

Stability Risk
High (Acidic buffer + long run

time)

Low (Fast separation + neutral

pH option)

Experimental Protocols
Method A: The Standard (Pharmacopeial-Aligned HPLC-
UV)
Best for: Routine batch release where Impurity C levels are established to be well within limits.

Causality: The use of Sodium Octanesulfonate (Ion-Pairing reagent) is critical here. Atenolol

and its amine precursors are basic and polar; without ion-pairing, they elute too quickly with

poor peak shape on C18.

Instrument: HPLC system with UV-Vis or PDA detector.
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Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse).

Mobile Phase:

Solvent A: 1.0 g Sodium Octanesulfonate + 0.4 g Tetrabutylammonium hydrogen sulfate in

1L Water (pH 3.0 with Phosphoric Acid).

Solvent B: Methanol : Tetrahydrofuran (180:20 v/v).[6]

Flow Rate: 1.0 mL/min.

Gradient: Isocratic or Shallow Gradient (depending on specific monograph version).

Detection: 226 nm.

Injection Volume: 20 µL.

Self-Validating Step (SST): Ensure resolution (

) between Impurity C and Impurity B (Diol) is > 1.5. If peaks merge, adjust the ratio of Ion-
Pairing reagent. Note: Monitor the Impurity B peak area over time; an increase suggests on-
column hydrolysis of Impurity C.

Method B: The Advanced (Orthogonal UHPLC-MS/MS)
Best for: Genotoxic impurity screening, process validation, and stability studies.

Causality: Mass Spectrometry requires volatile buffers, prohibiting the use of Octanesulfonate.

We substitute the retention mechanism by using a High-Strength Silica (HSS) or Phenyl-Hexyl

column which retains polar amines through pi-pi interactions or enhanced silanol activity,

avoiding the need for ion-pairing agents.

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Waters Xevo).

Column: HSS T3 or Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm.

Mobile Phase:

MP A: 10 mM Ammonium Acetate (pH 6.5) – Neutral pH preserves the epoxide.
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MP B: Acetonitrile.[3][6]

Gradient:

0.0 min: 5% B

5.0 min: 40% B

7.0 min: 90% B

Flow Rate: 0.4 mL/min.

MS Parameters (ESI+):

Source Temp: 350°C.

Capillary Voltage: 3.5 kV.

MRM Transition (Impurity C): 208.1

135.1 (Quantifier), 208.1

117.1 (Qualifier).

MRM Transition (Atenolol): 267.2

145.1.

Self-Validating Step (SST): Inject a check standard of Impurity C at the LOQ level (e.g., 10

ng/mL). Signal-to-Noise (S/N) must be > 10. Verify absence of the "Diol" transition (226

mass) at the Impurity C retention time to confirm no in-source fragmentation/hydrolysis.

Visualizations
Diagram 1: Impurity Formation & Degradation Logic
This pathway illustrates why Impurity C is critical: it is the precursor to the active drug but also

degrades into Impurity B.
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Caption: The synthesis pathway showing Impurity C as the reactive epoxide intermediate. Red

dashed line indicates the hydrolysis risk during analysis.

Diagram 2: Analytical Decision Matrix
A logic flow for selecting the correct quantification strategy based on regulatory requirements.
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Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on

sensitivity requirements.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b031995?utm_src=pdf-body-img
https://www.benchchem.com/product/b031995?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
European Directorate for the Quality of Medicines (EDQM). "Atenolol Monograph 0703."

European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

Gore, S. S. "LC-MS/MS studies for the identification and Characterization of degradation

products of Atenolol." International Journal of Pharmaceutical Quality Assurance, 2024. [Link]

Agilent Technologies. "Simultaneous Impurity Analysis and Enantioseparation of Atenolol

Using Achiral-Chiral 2D-LC." Application Note 5994-0607EN, 2020. [Link]

Scholars Research Library. "RP-HPLC method development for the determination of Atenolol

related substance in bulk drug." Der Pharmacia Lettre, 2010.[6] [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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